3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a pyridine ring, an oxadiazole ring, an azetidine ring, and a benzonitrile moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with an amidoxime under acidic or basic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Formation of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as amino alcohols or halides.
Coupling of the benzonitrile moiety: The final step involves coupling the benzonitrile group to the azetidine ring, which can be done using standard amide bond formation techniques, such as using carbodiimides or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile
- 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile
Uniqueness
3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c19-8-12-3-1-4-13(7-12)18(24)23-10-15(11-23)17-21-16(22-25-17)14-5-2-6-20-9-14/h1-7,9,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLWMGZTXWAZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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